

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Idetrexed Trisodium

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Compound of Interest

Compound Name: *Idetrexed trisodium*

Cat. No.: *B580062*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Idetrexed trisodium (also known as BGC 945, ONX 0801, and CT900) is a novel, potent, and selective small-molecule inhibitor of thymidylate synthase (TS). A key feature of Idetrexed is its targeted delivery to tumor cells that overexpress the α -folate receptor (FR α), a cell-surface glycoprotein prevalent in various solid tumors, including ovarian and non-small cell lung cancer. This targeted approach aims to enhance anti-tumor efficacy while minimizing systemic toxicity associated with conventional non-targeted antifolates. This guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of **Idetrexed trisodium**, detailing its mechanism of action, data from preclinical and clinical studies, and experimental methodologies.

Introduction

Idetrexed trisodium is a cyclopentaquinazoline-based antifolate that gains entry into cancer cells via FR α -mediated endocytosis. Unlike many other antifolates, it has a low affinity for the reduced folate carrier (RFC), which is ubiquitously expressed in normal tissues, thereby reducing the potential for off-target toxicities. Once inside the cell, Idetrexed is polyglutamated, which enhances its retention and inhibitory activity against thymidylate synthase. The inhibition of TS, a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP),

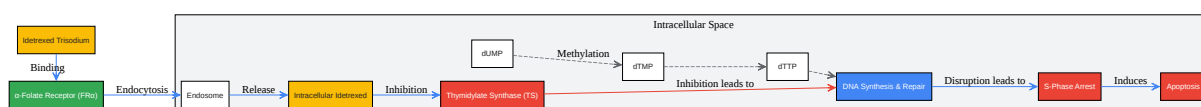
leads to depletion of the downstream deoxythymidine triphosphate (dTTP) pool. This imbalance in deoxynucleotide triphosphates results in misincorporation of uracil into DNA, leading to DNA damage, cell cycle arrest in the S-phase, and ultimately, apoptosis.

Pharmacodynamics: Mechanism of Action and Cellular Effects

Idetrexed is a potent inhibitor of thymidylate synthase with a K_i of 1.2 nM. Its primary pharmacodynamic effect is the disruption of DNA synthesis and repair, leading to cell death in FR α -overexpressing cancer cells.

Signaling Pathway

The mechanism of action of Idetrexed involves several key steps, from receptor binding to the induction of apoptosis.



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Caption: Mechanism of action of **Idetrexed trisodium**.

In Vitro Potency

Idetrexed has demonstrated potent anti-proliferative activity in various cancer cell lines, with its efficacy correlating with the level of FR α expression.

Cell Line	IC50
A431	6.6 μ M
A431-FBP (FR α overexpressing)	1.1 nM
KB	3.3 nM
IGROV-1	90 nM
JEG-3	0.32 μ M
Source: MedChemExpress	

Pharmacokinetics

The pharmacokinetic profile of Idetrexed has been evaluated in both preclinical and clinical settings.

Preclinical Pharmacokinetics in Mice

In preclinical studies involving mice bearing KB tumors, Idetrexed exhibited rapid plasma clearance and distribution to tissues following intravenous administration.

Parameter	Value
Dose	100 mg/kg (i.v.)
Plasma Clearance	0.021 L/h
Terminal Half-life (Plasma)	2 hours
Terminal Half-life (Liver)	0.6 hours
Terminal Half-life (Kidney)	5 hours
Terminal Half-life (Spleen)	21 hours
Terminal Half-life (Tumor)	28 hours
Source: Institute of Cancer Research	

Clinical Pharmacokinetics in Humans

A Phase I clinical trial (NCT02360345; also referred to as the CT900 study) evaluated the pharmacokinetics of Idetrexed in patients with solid tumors. The plasma concentration-time data were analyzed using noncompartmental methods.

Dose Cohort (mg/m ²)	Tmax (h)	Cmax (ng/mL)	AUC0-24 (h·ng/mL)	AUClast (h·ng/mL)	CL (mL/h)	Vss (mL)
1 (qWk)	1.0 (1.0-1.0)	487 ± 70	884 ± 158	906 ± 161	1857 ± 336	3280 ± 970
2 (qWk)	1.0 (1.0-1.0)	1020 ± 191	2004 ± 404	2038 ± 405	1656 ± 321	3387 ± 739
4 (qWk)	1.0 (1.0-1.0)	2017 ± 186	4673 ± 743	4731 ± 760	1432 ± 224	3093 ± 459
6 (qWk)	1.0 (1.0-1.0)	3633 ± 1050	7943 ± 2768	8023 ± 2806	1297 ± 452	2623 ± 1014
2 (q2Wk)	1.0 (1.0-1.0)	1023 ± 121	1965 ± 147	1993 ± 145	1683 ± 123	3150 ± 290
4 (q2Wk)	1.0 (1.0-1.0)	2253 ± 467	4590 ± 1039	4641 ± 1060	1461 ± 301	3060 ± 492
8 (q2Wk)	1.0 (1.0-1.0)	4190 ± 601	11020 ± 2040	11113 ± 2087	1218 ± 213	2833 ± 481
12 (q2Wk)	1.0 (1.0-1.0)	5101 ± 1133	17967 ± 4600	18133 ± 4683	1133 ± 276	2697 ± 610

Data are presented as geometric mean ± geometric SD, except for Tmax which is median (range).

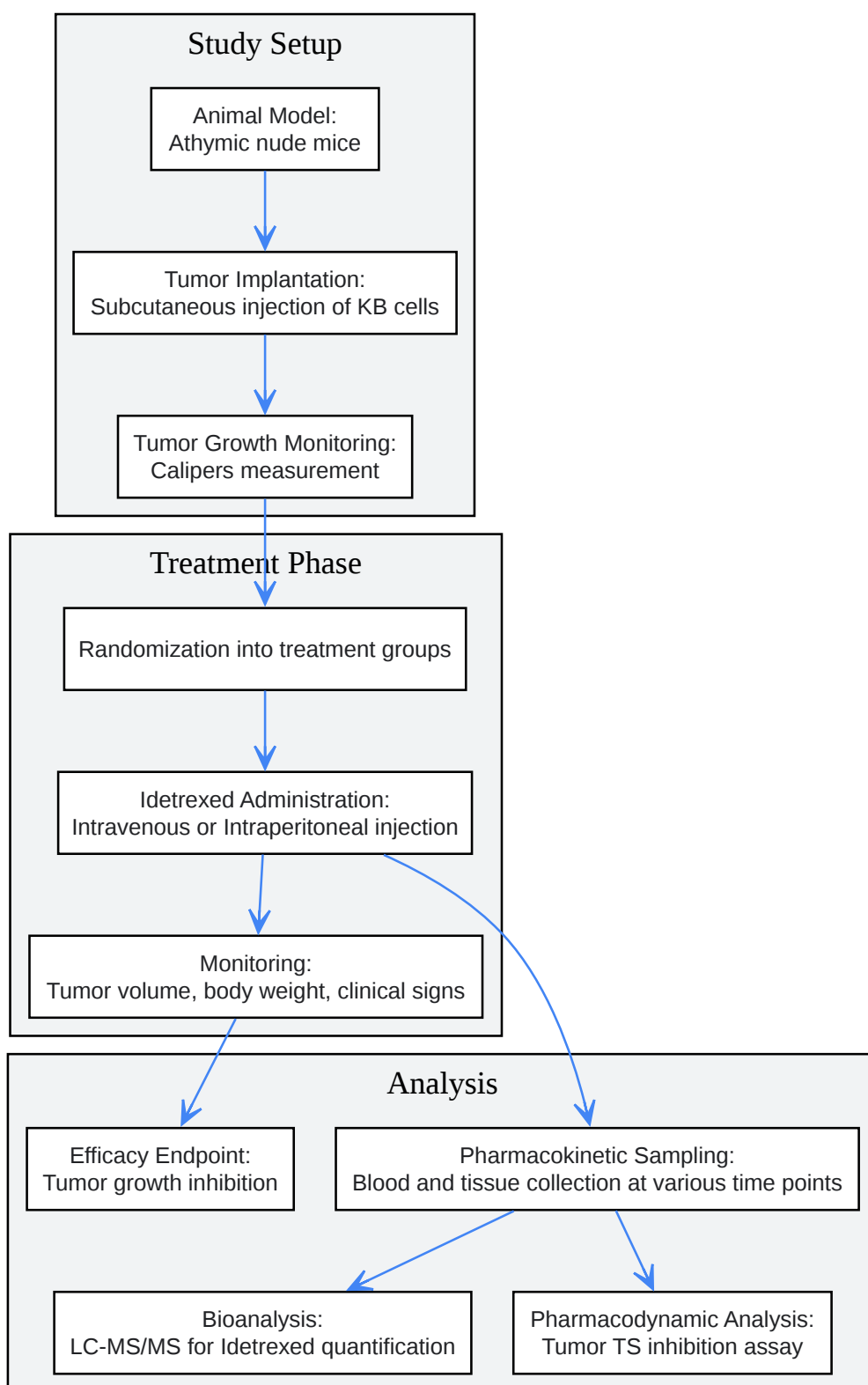
Source:
Clinical

Cancer
Research

Experimental Protocols

Preclinical In Vivo Study in Mice

A representative experimental workflow for evaluating the in vivo efficacy and pharmacokinetics of Idetrexed is outlined below.



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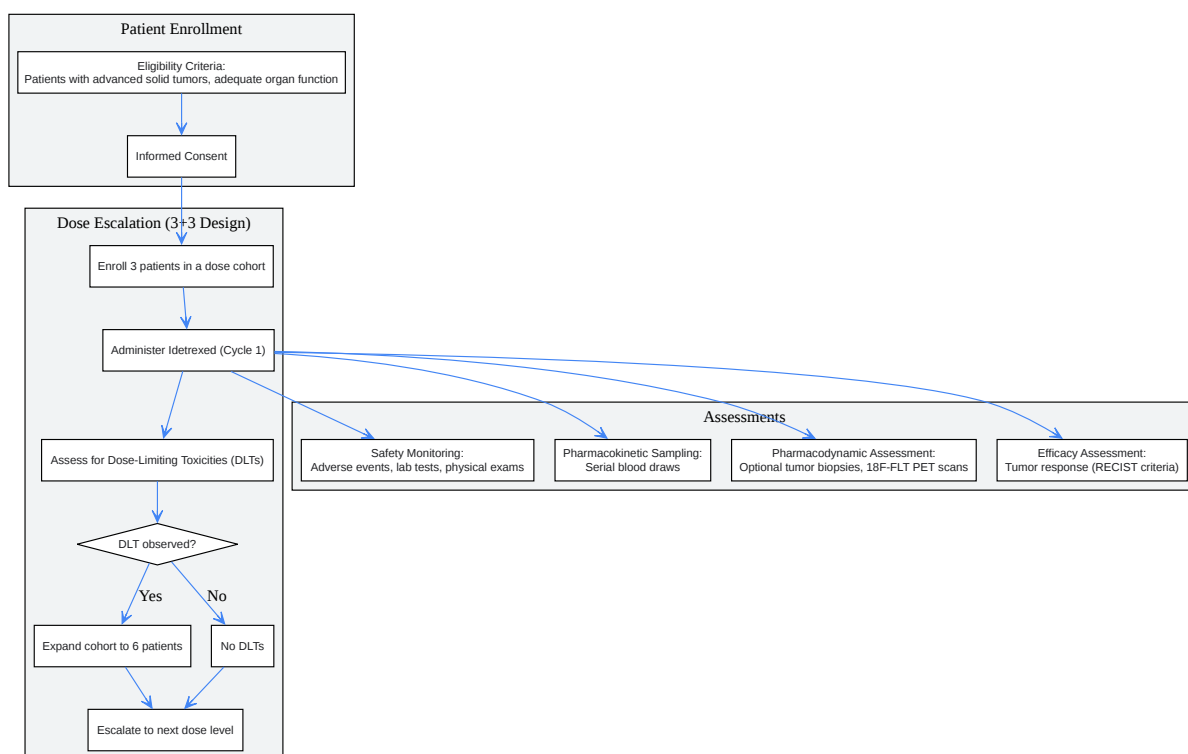
Caption: Preclinical experimental workflow for Idetrexed evaluation.

Methodology Details:

- **Animal Model:** Athymic nude mice are typically used to prevent rejection of human tumor xenografts.
- **Tumor Cell Line:** KB cells, which are known to overexpress the folate receptor, are a common choice for subcutaneous implantation.
- **Drug Formulation:** **Idetrexed trisodium** is dissolved in a suitable vehicle, such as saline, for injection.
- **Dosing Regimen:** Dosing can be administered as a single dose for pharmacokinetic studies or as multiple doses for efficacy studies.
- **Sample Collection:** Blood samples are collected via standard procedures (e.g., retro-orbital sinus or cardiac puncture) into tubes containing an anticoagulant. Tissues are excised, weighed, and snap-frozen.
- **Bioanalytical Method:** Drug concentrations in plasma and tissue homogenates are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
- **Pharmacodynamic Assessment:** Thymidylate synthase inhibition in tumor tissue can be assessed by measuring the levels of FdUMP (the active metabolite of 5-FU, used as a surrogate for TS binding) or by using an ELISA-based assay for total and free TS.

Phase I Clinical Trial Protocol

The Phase I clinical trial of Idetrexed (CT900) followed a 3+3 dose-escalation design.



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Caption: Phase I clinical trial workflow for Idetrexed.

Methodology Details:

- **Study Design:** A standard 3+3 dose-escalation design was used to determine the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D).
- **Patient Population:** Patients with advanced solid tumors for which standard therapy was no longer effective were enrolled.
- **Drug Administration:** Idetrexed was administered as an intravenous infusion.
- **Pharmacokinetic Analysis:** Blood samples for PK analysis were collected at predefined time points. Plasma concentrations of Idetrexed were determined by a validated LC-MS/MS method. PK parameters were calculated using noncompartmental analysis.
- **Pharmacodynamic Analysis:** In a subset of patients, 18F-fluorothymidine (18F-FLT) positron emission tomography (PET) scans were performed before and after treatment to assess the in-tumor inhibition of thymidylate synthase. An increase in 18F-FLT uptake is indicative of TS inhibition.

Conclusion

Idetrexed trisodium is a promising novel thymidylate synthase inhibitor with a unique tumor-targeting mechanism mediated by the α -folate receptor. This targeted delivery translates to a favorable pharmacokinetic profile, with prolonged tumor retention and a distinct safety profile compared to non-targeted antifolates. The pharmacodynamic effects are directly linked to its mechanism of action, with potent inhibition of thymidylate synthase leading to cell cycle arrest and apoptosis in FR α -overexpressing tumors. The data from preclinical and Phase I clinical studies support the continued development of Idetrexed as a potential new therapeutic option for patients with FR α -positive cancers.

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